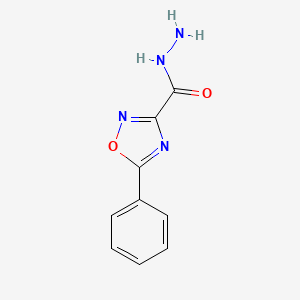

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Description

Properties

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYHKQDFVPBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

This guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a versatile building block in the design of novel therapeutic agents, exhibiting a wide range of biological activities.[1][2] The incorporation of a carbohydrazide functional group introduces a key pharmacophore known for its presence in numerous antimycobacterial and other bioactive compounds.[3] This document details a robust synthetic pathway and the analytical methodologies required to ensure the identity, purity, and structural integrity of the target molecule.

I. Strategic Approach to Synthesis

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is most effectively achieved through a two-step process. This strategy involves the initial construction of a stable intermediate, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, followed by its conversion to the desired carbohydrazide. This approach allows for the purification of the intermediate, ensuring a higher purity of the final product.

The formation of the 1,2,4-oxadiazole ring is accomplished via the cyclization of an amidoxime with an appropriate acylating agent. In this proposed synthesis, benzamidoxime serves as the nucleophile, and ethyl chlorooxoacetate provides the electrophilic component, which upon cyclization, directly yields the desired ester intermediate. The subsequent reaction with hydrazine hydrate is a well-established method for the conversion of esters to carbohydrazides.[3]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidoxime (1.0 eq) in pyridine (10 volumes).

-

Reaction Initiation: To the stirred solution, add ethyl chlorooxoacetate (1.1 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

-

Purification: Filter the crude product, wash thoroughly with water, and dry under vacuum. Recrystallize the solid from ethanol to obtain pure ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.[4]

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction and also serves as the solvent.

-

Reflux Conditions: Provide the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

-

Recrystallization: A standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Step 2: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

-

Reaction Setup: In a round-bottom flask, suspend ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in absolute ethanol (20 volumes).

-

Addition of Hydrazine: To this suspension, add hydrazine hydrate (4.0 eq) and a catalytic amount of acetic acid.[3]

-

Reaction Conditions: Heat the mixture to reflux for 6-8 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide.

-

Product Isolation: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath. The product, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, will precipitate.

-

Purification: Filter the solid product, wash with cold ethanol, and dry in a vacuum oven to yield the pure carbohydrazide.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: Ensures the complete conversion of the ester to the hydrazide, driving the equilibrium towards the product side.[3]

-

Ethanol as Solvent: A good solvent for both the starting ester (at reflux) and the hydrazine hydrate, facilitating the reaction.

-

Cooling for Precipitation: The product is less soluble in cold ethanol, allowing for efficient isolation by filtration.

II. Comprehensive Characterization

The structural confirmation and purity assessment of the synthesized 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide are critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Expected Analytical Data

The following table summarizes the expected data from the characterization of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Multiplets at ~7.5-8.2 ppm (aromatic protons). A broad singlet for the -NH proton and a singlet for the -NH₂ protons, both of which are D₂O exchangeable. | The chemical shifts and splitting patterns of the phenyl group protons are characteristic. The labile protons of the hydrazide group will appear as distinct signals that disappear upon addition of D₂O.[1][5] |

| ¹³C NMR | Signals for the oxadiazole ring carbons typically appear in the range of 160-180 ppm. Aromatic carbons will be observed between 120-140 ppm. The carbonyl carbon of the hydrazide will be in the range of 160-170 ppm.[6][7] | The distinct chemical environments of the carbon atoms in the molecule will give rise to a unique set of signals, confirming the carbon skeleton. |

| IR Spectroscopy (cm⁻¹) | ~3300-3400 (N-H stretching of NH₂), ~3200 (N-H stretching of NH), ~1660 (C=O stretching of amide), ~1580-1600 (C=N stretching of oxadiazole), ~1050-1150 (C-O-C stretching of oxadiazole).[8][9] | The presence of characteristic absorption bands for the hydrazide and oxadiazole functional groups provides strong evidence for the successful synthesis. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₈N₄O₂ (204.19 g/mol ) should be observed. Fragmentation patterns would likely involve the cleavage of the oxadiazole ring and the loss of the carbohydrazide side chain.[10][11] | Confirms the molecular weight of the synthesized compound. The fragmentation pattern can provide additional structural information.[10] |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values (C: 52.94%, H: 3.95%, N: 27.44%). | Provides definitive proof of the elemental composition and purity of the compound. |

| Melting Point | A sharp and defined melting point range. | A narrow melting point range is indicative of a high degree of purity. |

III. Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide. By following the detailed experimental protocols and employing the comprehensive characterization techniques described, researchers can confidently prepare and validate this valuable heterocyclic compound for further investigation in drug discovery and development programs. The principles and techniques discussed herein are foundational for the synthesis of a wide array of related oxadiazole derivatives.

IV. References

-

Di Mola, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.

-

Gendek, T., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. [Link]

-

ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[5][10][12]Oxadiazole,[1][5][12]Triazole, and[1][5][12]Triazolo[4,3-b][1][5][12]triazole Derivatives as Anticancer Agents. ACS Omega, 6(1), 549-561.

-

ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

Geronikaki, A., et al. (2008). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 13(10), 2379-2391.

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42(4), 900-904.

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal, 11(5).

-

Reddy, C. S., et al. (2015). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry, 52(4), 1131-1135.

-

ResearchGate. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

-

ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

-

Kılıç, Z., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(S1), S101-S106.

-

Sharma, P., & Kumar, A. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(7), 2647-2661.

-

Hughes, D. L., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12147-12160.

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

-

Patent RU2512293C1. Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

-

ResearchGate. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

Maccioni, E., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Pharmaceuticals, 15(12), 1528.

-

ResearchGate. What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole?. [Link]

-

ResearchGate. Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

Sources

- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arts.units.it [arts.units.it]

- 4. Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journalspub.com [journalspub.com]

- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Analysis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide: An In-depth Technical Guide

Abstract

This technical guide provides a detailed spectroscopic analysis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole core is a key pharmacophore found in a variety of biologically active molecules.[1] This document, intended for researchers and drug development professionals, offers an in-depth examination of the compound's structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral interpretation and grounding the analysis in established principles, this guide serves as an authoritative reference for the characterization of this and structurally related compounds.

Introduction

The 1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry. Its facile synthesis, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities make it a valuable scaffold in the design of novel therapeutic agents.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The Carbohydrazide Functional Group

The carbohydrazide moiety (-CONHNH₂) is a crucial functional group that serves as a versatile building block in the synthesis of various heterocyclic systems. It is also a key structural feature in numerous compounds exhibiting antimycobacterial and other biological activities.[3] The presence of the hydrazide group in the target molecule provides a reactive site for further chemical modification, enabling the creation of diverse compound libraries for screening.

Molecular Structure of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

The subject of this guide, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, combines these two important functional moieties. Its structure consists of a central 1,2,4-oxadiazole ring substituted with a phenyl group at the C5 position and a carbohydrazide group at the C3 position. This unique combination of a stable aromatic heterocycle and a reactive hydrazide functional group makes it a promising intermediate for the synthesis of more complex drug candidates. A thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control.

Molecular Formula: C₉H₈N₄O₂ Molecular Weight: 204.19 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal multiplicities, and integration provides direct evidence for the compound's structure.

Rationale and Experimental Protocol

The choice of solvent is critical for NMR analysis of hydrazides, as the NH and NH₂ protons are exchangeable. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it forms hydrogen bonds with the labile protons, slowing their exchange rate and allowing them to be observed as distinct signals. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide.

-

Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).[4]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[5]

-

To confirm labile protons, add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum; the NH and NH₂ signals should disappear.[3]

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring and the protons of the carbohydrazide group. The proton chemical shift is affected by proximity to electronegative atoms (O, N) and unsaturated systems like aromatic rings, which typically cause a downfield shift.[6][7]

-

Aromatic Protons (δ 7.5-8.2 ppm): The monosubstituted phenyl ring will give rise to a complex multiplet pattern integrating to 5 protons. The protons ortho to the oxadiazole ring are expected to be the most deshielded and appear furthest downfield (around 8.0-8.2 ppm), while the meta and para protons will appear slightly more upfield (around 7.5-7.7 ppm).

-

Amide Proton (-CONH-): This single proton will appear as a broad singlet, typically in the range of δ 10.0-11.0 ppm in DMSO-d₆. Its chemical shift is highly dependent on concentration and temperature.[8] This signal will disappear upon the addition of D₂O.

-

Amine Protons (-NH₂): These two protons will appear as a broad singlet around δ 4.5-5.5 ppm.[9] This signal is also exchangeable with D₂O. The significant difference in chemical shift between the -CONH- and -NH₂ protons is a key diagnostic feature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, nine distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is expected to appear significantly downfield, typically in the range of δ 160-165 ppm.

-

Oxadiazole Carbons (C3 & C5): The two carbons of the 1,2,4-oxadiazole ring are highly deshielded and will resonate at low field. Based on data for similar structures, they are expected in the δ 155-170 ppm range.[10][11] The C5 carbon, attached to the phenyl group, and the C3 carbon, attached to the carbohydrazide, will have distinct chemical shifts.

-

Aromatic Carbons: Four signals are expected for the phenyl ring.

-

The ipso-carbon (attached to the oxadiazole ring) will appear around δ 125-130 ppm.

-

The ortho- and meta-carbons will appear in the typical aromatic region of δ 128-132 ppm.

-

The para-carbon will appear around δ 133-135 ppm.

-

Data Summary: Predicted NMR Spectral Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Amide NH | 10.0 - 11.0 | Broad Singlet | -CONH - |

| Aromatic CH | 8.0 - 8.2 | Multiplet (2H) | ortho-protons of phenyl ring |

| Aromatic CH | 7.5 - 7.7 | Multiplet (3H) | meta- & para-protons of phenyl ring |

| Amine NH₂ | 4.5 - 5.5 | Broad Singlet | -NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Oxadiazole C3/C5 | 155 - 170 | C=N of oxadiazole ring |

| Carbonyl C=O | 160 - 165 | C =O of carbohydrazide |

| Aromatic CH | 128 - 135 | Phenyl ring carbons |

| Aromatic C | 125 - 130 | Ipso-carbon of phenyl ring |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Rationale and Experimental Protocol

The IR spectrum will provide direct evidence for the key functional groups: the N-H bonds of the hydrazide, the C=O bond of the amide, and the characteristic vibrations of the 1,2,4-oxadiazole ring.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet)

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000–400 cm⁻¹.[4]

Vibrational Mode Analysis

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations.

-

N-H Stretching (3200-3400 cm⁻¹): The carbohydrazide group contains both N-H and NH₂ moieties. This region will likely show multiple, somewhat broad bands. A band around 3300-3400 cm⁻¹ can be attributed to the N-H stretch, while the NH₂ group will show asymmetric and symmetric stretching bands.[12] For a similar compound, 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide, an N-H absorption was reported at 3284 cm⁻¹.[3]

-

C-H Aromatic Stretching (3000-3100 cm⁻¹): A series of weaker bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl ring.

-

C=O Stretching (1680-1750 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl (amide I band) of the hydrazide is a key diagnostic peak. Its exact position is influenced by hydrogen bonding. A value of 1751 cm⁻¹ was reported for the 1,3,4-oxadiazole analogue.[3]

-

C=N and C=C Stretching (1500-1650 cm⁻¹): This region will contain multiple bands. The C=N stretching of the oxadiazole ring typically appears around 1600-1650 cm⁻¹.[4] The aromatic C=C stretching vibrations will also appear in this region.

-

N-H Bending (1590-1650 cm⁻¹): The bending vibration of the NH₂ group (scissoring) often overlaps with the C=N and C=C stretching bands.

-

C-O-C Stretching (1000-1300 cm⁻¹): The characteristic stretching vibrations of the C-O-C linkage within the oxadiazole ring are expected in this region, providing further evidence for the heterocyclic core.[4][13]

Data Summary: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | -CONHH ₂ |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1680 - 1750 | C=O Stretch | Hydrazide |

| 1600 - 1650 | C=N Stretch | Oxadiazole |

| 1500 - 1600 | C=C Stretch | Aromatic |

| 1000 - 1300 | C-O-C Stretch | Oxadiazole |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure through fragmentation analysis.

Rationale and Experimental Protocol

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique that is likely to show a strong protonated molecular ion peak [M+H]⁺. EI is a higher-energy technique that will induce more fragmentation, providing valuable structural information.

Experimental Protocol: Mass Spectrum Acquisition

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[5]

-

Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a direct insertion probe (for EI).

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

-

For tandem MS (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Analysis of the Molecular Ion Peak

The molecular weight of C₉H₈N₄O₂ is 204.19 g/mol . A high-resolution mass spectrometer (HRMS) should detect the molecular ion with high accuracy.

-

ESI: A strong signal at m/z 205.0720 corresponding to the protonated molecule [M+H]⁺ is expected.

-

EI: A signal at m/z 204.0647 corresponding to the molecular radical cation [M]⁺• should be observed, though its intensity may be low depending on its stability.

Proposed Fragmentation Pathways

The fragmentation of 1,2,4-oxadiazoles under mass spectrometric conditions, particularly EI, is well-documented and often involves characteristic cleavage of the heterocyclic ring.[14] The primary fragmentation pathway involves the cleavage across the N2-C3 and O1-C5 bonds.

A plausible fragmentation pathway is outlined below:

-

Molecular Ion (m/z 204): The initial radical cation is formed.

-

Ring Cleavage: The oxadiazole ring undergoes cleavage, potentially leading to the loss of the carbohydrazide radical (•CONHNH₂) to form the 5-phenyl-1,2,4-oxadiazole cation at m/z 145.

-

Formation of Benzonitrile Cation (m/z 103): A very common and stable fragment from phenyl-substituted heterocycles is the benzonitrile cation (C₆H₅CN)⁺. This would be a major peak in the spectrum.

-

Loss of CO: The carbohydrazide moiety can lose carbon monoxide to form a fragment at m/z 176 ([M-CO]⁺•).

-

Formation of Phenyl Cation (m/z 77): Loss of HCN from the benzonitrile cation (m/z 103) would yield the phenyl cation (C₆H₅)⁺.

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Data Summary: Predicted Key Mass Fragments

| m/z | Proposed Formula | Identity |

| 205 | [C₉H₉N₄O₂]⁺ | [M+H]⁺ (ESI) |

| 204 | [C₉H₈N₄O₂]⁺• | [M]⁺• (EI) |

| 145 | [C₈H₅N₂O]⁺ | [M - CONHNH₂]⁺ |

| 103 | [C₇H₅N]⁺• | Benzonitrile Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Integrated Spectroscopic Analysis

The corroborative power of using multiple spectroscopic techniques provides an irrefutable structural confirmation.

-

NMR confirms the C-H framework, identifying the 5-phenyl and 3-carbohydrazide substituents and their relative positions.

-

IR provides direct evidence for the key functional groups predicted by the structure, namely the N-H, C=O, C=N, and C-O-C bonds.

-

MS confirms the molecular weight and provides fragmentation data consistent with a phenyl-substituted oxadiazole core, reinforcing the assignments made by NMR and IR.

Together, these three techniques provide a complete and self-validating analytical dataset for the unambiguous characterization of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide.

Conclusion

The structural elucidation of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide has been systematically detailed through the predictive analysis of its NMR, IR, and Mass spectra. The characteristic chemical shifts in ¹H and ¹³C NMR, key vibrational frequencies in IR, and predictable fragmentation patterns in MS collectively create a unique spectroscopic fingerprint. This guide provides researchers with the foundational knowledge and expected data to confidently identify and characterize this important heterocyclic building block, ensuring scientific integrity in synthetic and medicinal chemistry applications.

References

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Screening of New[9][10][11]Oxadiazole,[10][11][15]Triazole, and[10][11][15]Triazolo[4,3-b][10][11][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

National Institutes of Health. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antituber. Retrieved from [Link]

-

SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

National Institutes of Health. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]

-

National Institutes of Health. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. Retrieved from [Link]

-

National Institutes of Health. (2001). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of polyhydrazide 2 (top) and poly(1,3,4-oxadiazole) 8 (bottom). Retrieved from [Link]

-

Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. Retrieved from [Link]

-

Journal of Al-Nahrain University. (n.d.). Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 13.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. iris.unica.it [iris.unica.it]

- 4. journalspub.com [journalspub.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone heterocycle in modern medicinal chemistry, prized for its role as a bioisosteric replacement for ester and amide groups, which enhances metabolic stability and modulates physicochemical properties. This guide provides a comprehensive technical overview of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, a key synthetic intermediate for the development of novel therapeutic agents. We delve into its structural attributes, core physicochemical properties, and spectroscopic profile. Crucially, this document furnishes field-proven, step-by-step protocols for the experimental determination of its lipophilicity (LogP), acidity (pKa), and aqueous solubility, designed to serve as self-validating systems for researchers. The causality behind experimental choices is explained, grounding theoretical knowledge in practical application for drug discovery and development professionals.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

In the landscape of drug discovery, the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as its pharmacodynamic activity. The 1,2,4-oxadiazole ring has emerged as a "privileged structure" due to its unique electronic and steric characteristics[1]. It is a five-membered heterocycle that is chemically robust and capable of participating in hydrogen bonding, serving as an effective bioisostere for amide and ester functionalities. This substitution can significantly improve a drug candidate's metabolic stability against hydrolysis by esterases and amidases, a common failure point in development.

The subject of this guide, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, is a bifunctional molecule of significant interest. The phenyl group at position 5 provides a scaffold for hydrophobic interactions within target protein pockets, while the carbohydrazide moiety at position 3 is a versatile chemical handle. The hydrazide group is a nucleophile and a precursor for synthesizing a vast array of other heterocyclic systems, such as other oxadiazoles, triazoles, and pyrazoles, or for creating hydrazone linkages with aldehydes and ketones to form prodrugs or novel conjugates[2][3].

Understanding the fundamental physicochemical properties of this intermediate—lipophilicity, solubility, and ionization state—is paramount for predicting its behavior in biological systems and for guiding the rational design of its derivatives.

Compound Profile and Structural Elucidation

The foundational step in characterizing any chemical entity is confirming its identity and structure.

Chemical Structure and Identifiers

The structure consists of a central 1,2,4-oxadiazole ring substituted at the 5-position with a phenyl group and at the 3-position with a carbohydrazide group.

Caption: Chemical structure of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide.

Table 1: Compound Identifiers Note: Specific experimental data for this exact isomer is not widely published. Data for the close isomer, 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide, is provided for reference where available.

| Property | Value | Source / Method |

| IUPAC Name | (5-phenyl-1,2,4-oxadiazol-3-yl)methanohydrazide | Nomenclature |

| Molecular Formula | C₉H₈N₄O₂ | Calculation |

| Molecular Weight | 204.19 g/mol | Calculation |

| CAS Number | Not assigned | SciFinder |

| Precursor CAS No. | 37937-62-5 (Carboxylic Acid) | [4] |

| Isomer CAS No. | 90323-72-1 (3-Phenyl-5-carbohydrazide) | [5] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation. Based on the chemical structure, the following spectral characteristics are predicted:

-

¹H-NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (multiplet, ~7.5-8.1 ppm), two exchangeable signals for the hydrazide protons (broad singlets for -NH and -NH₂), with the exact chemical shifts dependent on concentration and solvent purity.

-

¹³C-NMR (DMSO-d₆, 100 MHz): Key signals would include those for the two distinct carbons of the oxadiazole ring (~160-175 ppm), the carbonyl carbon of the hydrazide (~155-165 ppm), and the characteristic signals for the phenyl group carbons (~125-135 ppm).

-

IR (KBr, cm⁻¹): The IR spectrum would be dominated by characteristic vibrational bands. Key peaks would include N-H stretching from the hydrazide group (two bands in the 3200-3400 cm⁻¹ region), a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹, and C=N stretching from the oxadiazole ring around 1580-1620 cm⁻¹.[6]

-

Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 205.1.

Core Physicochemical Properties & Their Importance

The physicochemical properties of a molecule dictate its fate in a biological system. For an intermediate like 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, these properties inform its handling, reactivity, and the characteristics of its downstream derivatives.

Table 2: Summary of Physicochemical Properties Note: Quantitative values are estimates based on computational models (e.g., XLogP3) or data from analogous structures, as direct experimental data is not available in published literature.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Melting Point (°C) | >180 (Estimated) | Indicator of purity, lattice energy, and solid-state stability. High melting points are common for such planar, polar structures. |

| cLogP | ~1.0 - 1.5 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability.[7] |

| Aqueous Solubility | Low to moderate | Critical for bioavailability. The polar hydrazide group enhances solubility, but the phenyl and oxadiazole rings are hydrophobic. |

| pKa (Most Basic) | 2.0 - 3.5 (Amine) | Determines the ionization state at physiological pH (7.4). The hydrazide moiety is weakly basic. |

| Topological Polar Surface Area (TPSA) | ~95 Ų | Predicts transport properties. A value under 140 Ų is favorable for good cell permeability and oral bioavailability.[8] |

Synthesis Pathway

The most direct and reliable synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide proceeds via a two-step sequence starting from its corresponding carboxylic acid. This method is well-established for producing carbohydrazides from esters.[9]

Caption: Proposed two-step synthesis of the target compound.

Step 1: Esterification

The carboxylic acid is first converted to an ethyl ester. This is a standard procedure that activates the carboxyl group for the subsequent reaction. Typically, the acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.

Step 2: Hydrazinolysis

The resulting ethyl ester is then refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol. The highly nucleophilic hydrazine displaces the ethoxy group to form the stable carbohydrazide, which often precipitates from the reaction mixture upon cooling.[9] This reaction is generally high-yielding and clean.

Experimental Protocols for Physicochemical Characterization

The following protocols are presented as self-validating systems, incorporating calibration, controls, and clear endpoints. They are based on gold-standard methodologies recommended by regulatory bodies and widely published in scientific literature.[10][11]

Determination of Lipophilicity (LogP) by Shake-Flask Method

Causality: Lipophilicity, measured as the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method is the benchmark for its direct and accurate measurement.[11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. angenesci.com [angenesci.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Oxadiazole | C2H2N2O | CID 6451463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Discovery and Synthetic History of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered considerable attention in the field of medicinal chemistry.[1] Its unique bioisosteric properties allow it to act as a substitute for amide and ester functional groups, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This has established the 1,2,4-oxadiazole nucleus as a privileged scaffold in modern drug discovery.[1] This guide focuses on a specific derivative, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, delving into its synthetic history and providing a detailed, field-proven protocol for its preparation.

The Genesis of a Scaffold: Discovery and Early Synthetic Approaches

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger.[1] Early synthetic methods laid the groundwork for the diverse array of current preparative routes. The most common and robust strategies for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involve the acylation of an amidoxime followed by cyclodehydration, or the reaction of an amidoxime with a carboxylic acid derivative.[1]

The synthesis of the title compound, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, is a logical extension of these foundational methods, leveraging a key intermediate, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.

A Convergent Synthetic Strategy: From Simple Precursors to the Target Molecule

The most efficient and widely adopted synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide follows a two-step convergent approach. This strategy begins with the formation of the 1,2,4-oxadiazole ring system, followed by the functionalization of the C3 position to introduce the carbohydrazide moiety.

Part 1: Synthesis of the Key Intermediate: Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate

The cornerstone of this synthesis is the reaction between benzamidoxime and diethyl oxalate. Benzamidoxime, which can be prepared from benzonitrile and hydroxylamine, provides the N-C-phenyl fragment of the target molecule.[5] Diethyl oxalate serves as the source of the remaining carbon and oxygen atoms of the heterocyclic ring and the ester functionality.

The reaction proceeds via a nucleophilic attack of the nitrogen of the amidoxime onto one of the electrophilic carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization and dehydration to yield the stable 1,2,4-oxadiazole ring.[6]

Experimental Protocol: Synthesis of Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate

-

Reaction Setup: To a solution of benzamidoxime (1.0 equivalent) in a suitable solvent such as absolute ethanol, add diethyl oxalate (3.0 equivalents).[6]

-

Reaction Conditions: Heat the reaction mixture at 120°C for 3-4 hours.[6]

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate as a solid.[6]

Part 2: Conversion to 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

The final step in the synthesis is the conversion of the ethyl ester to the corresponding carbohydrazide. This is a classic and highly efficient transformation achieved through the nucleophilic acyl substitution reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

-

Reaction Setup: Dissolve ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (1.0 equivalent) in a minimal amount of a suitable solvent, such as ethanol.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol or water) and dried under vacuum to afford 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide in high purity.

Visualizing the Synthesis: A Step-by-Step Flowchart

Caption: Synthetic pathway for 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide.

Mechanistic Insights: Formation of the 1,2,4-Oxadiazole Ring

The formation of the 1,2,4-oxadiazole ring from benzamidoxime and diethyl oxalate is a well-established cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of the more nucleophilic nitrogen of the amidoxime on a carbonyl carbon of diethyl oxalate, followed by an intramolecular cyclization and elimination of ethanol and water to afford the aromatic heterocyclic ring.

Caption: Simplified mechanism for the formation of the 1,2,4-oxadiazole ring.

Quantitative Data and Characterization

The following table summarizes the key physical and chemical properties of the intermediate and final products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | Solid |

| 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide | C₉H₈N₄O₂ | 204.19 | Solid |

Characterization of these compounds would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.

Applications and Future Directions

While the direct biological applications of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide are not extensively documented in readily available literature, its structural motifs are of significant interest. The carbohydrazide functionality is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as hydrazones, amides, and other heterocyclic systems.[7] Given the known antifungal and antitubercular activities of other carbohydrazide-containing 1,3,4-oxadiazoles, it is plausible that 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide and its derivatives could exhibit interesting biological profiles.[3][8] Further research into the pharmacological properties of this compound is warranted.

Conclusion

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a testament to the power and versatility of heterocyclic chemistry. Through a straightforward and efficient two-step process, this valuable scaffold can be accessed from readily available starting materials. This guide provides a comprehensive overview of the synthetic history, a detailed experimental protocol, and mechanistic insights into the formation of this important molecule. As the demand for novel therapeutic agents continues to grow, the exploration of underexplored regions of chemical space, including derivatives of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, will undoubtedly play a crucial role in the future of drug discovery.

References

- Sharma, et al. "Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities." Indian Journal of Pharmaceutical Education and Research, vol. 59, no. 1 (Suppl), Jan-Mar, 2025, pp. S26-S40.

- Khan, M.S.Y., & Akhtar, M. "Synthesis of some new 2,5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity." Indian Journal of Chemistry, vol. 42B, 2003, pp. 900-904.

- Di Sarno, V., et al. "Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antituber." Molecules, vol. 27, no. 23, 2022, p. 8485.

- Reddy, T. R., et al. "Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles." Journal of Heterocyclic Chemistry, vol. 53, no. 4, 2016, pp. 1156-1161.

- Gümüş, F., et al. "Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches." Chemical Biology & Drug Design, vol. 105, 2025, e70038.

- Al-Obaidi, A. S. M., et al. "Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole." NeuroQuantology, vol. 20, no. 10, 2022, pp. 4504-4510.

- Saczewski, J., et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, vol. 13, no. 6, 2020, p. 111.

- Zhang, X., et al. "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety." Journal of Medicinal Chemistry, vol. 67, no. 19, 2024, pp. 15849–15865.

- RU2512293C1, "Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxyl

- Ayoup, M. S., et al. "New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, 2024, p. 2388656.

- Al-Amiery, A. A., et al. "Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds." Journal of Chemical and Pharmaceutical Research, vol. 7, no. 3, 2015, pp. 1194-1202.

- Wang, B., et al. "Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase." Journal of Agricultural and Food Chemistry, vol. 67, no. 51, 2019, pp. 14046-14056.

- Bollikolla, H. B., et al. "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." Journal of Chemical Reviews, vol. 4, no. 3, 2022, pp. 255-271.

- Gomaa, E. A. M., et al. "5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities." Molecules, vol. 17, no. 6, 2012, pp. 6874-6885.

-

Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). Available from: [Link]

- El-Emary, T. I. "Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. iris.unica.it [iris.unica.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Novel 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide Derivatives

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention from the medicinal chemistry community. Its unique physicochemical properties, including its role as a bioisostere for ester and amide functionalities, make it a valuable scaffold in drug design. Derivatives of 1,2,4-oxadiazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This guide provides an in-depth exploration of the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide, a key intermediate that serves as a versatile building block for the generation of diverse and novel derivatives with potential therapeutic applications.

This document is structured to provide not just a series of protocols, but a logical and scientifically grounded narrative for researchers, scientists, and professionals in drug development. We will delve into the retrosynthetic analysis, the synthesis of key precursors, detailed experimental procedures, and strategies for diversification, all supported by authoritative references.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target carbohydrazide reveals a clear and efficient synthetic pathway. The carbohydrazide functional group can be readily accessed from a corresponding carboxylic acid ester, which in turn forms part of the 1,2,4-oxadiazole core. The oxadiazole ring itself is most classically and reliably constructed via the cyclocondensation of an amidoxime with an activated carbonyl compound.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations. The key steps involve:

-

Formation of the 1,2,4-oxadiazole core: Synthesis of ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate from benzamidoxime and an appropriate acylating agent.

-

Hydrazinolysis: Conversion of the resulting ester into the target 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide using hydrazine hydrate.

-

Derivatization: Subsequent reaction of the carbohydrazide with various electrophiles (e.g., aldehydes) to generate a library of novel derivatives.

Synthesis of Key Intermediates

Step 1: Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

The cornerstone of this synthesis is the formation of the 3,5-disubstituted 1,2,4-oxadiazole ring. The most widely used and reliable method for this transformation is the reaction of an amidoxime with an acylating agent, such as an acyl chloride or anhydride[4][5]. The reaction proceeds via an initial O-acylation of the amidoxime, followed by a base-mediated or thermal cyclodehydration to furnish the 1,2,4-oxadiazole ring[6].

In our pathway, benzamidoxime serves as the nucleophile, and ethyl oxalyl chloride is the electrophilic acylating agent. Pyridine is often employed as a mild base to neutralize the HCl generated during the acylation step and to facilitate the subsequent cyclization.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzamidoxime (1.36 g, 10 mmol) and anhydrous pyridine (20 mL).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of ethyl oxalyl chloride (1.37 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes with continuous stirring.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from ethanol to afford ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate as a white solid.

| Compound | Molecular Formula | Molecular Weight | Expected Yield |

| Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 g/mol | 75-85% |

Step 2: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

The conversion of an ester to a carbohydrazide is a standard and highly efficient transformation in organic synthesis. The reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol.

Experimental Protocol: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

-

Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (2.18 g, 10 mmol) in absolute ethanol (40 mL).

-

Reaction: Add hydrazine hydrate (99%, 1.5 mL, ~30 mmol) to the solution.

-

Reflux: Heat the reaction mixture under reflux for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses.

-

Isolation: After completion, cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol (2 x 10 mL) and then dry it under vacuum to yield 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide as a pure white crystalline solid.

| Compound | Molecular Formula | Molecular Weight | Expected Yield |

| 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide | C₉H₈N₄O₂ | 204.19 g/mol | 85-95% |

Synthesis of Novel Derivatives: Schiff Base Formation

The carbohydrazide moiety is a rich functional handle for further molecular elaboration. One of the most straightforward and effective methods for creating novel derivatives is through the condensation with various aldehydes and ketones to form Schiff bases (hydrazones)[7]. This reaction is typically catalyzed by a few drops of glacial acetic acid and proceeds in high yield. The resulting hydrazones are often biologically active themselves or can serve as precursors for further cyclization reactions to generate other heterocyclic systems, such as 1,3,4-oxadiazoles.

General Protocol: Synthesis of N'-Arylmethylene-5-phenyl-1,2,4-oxadiazole-3-carbohydrazides

-

Setup: To a solution of 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide (204 mg, 1 mmol) in absolute ethanol (15 mL), add the desired substituted aromatic aldehyde (1 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the product with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

This general procedure can be applied to a wide variety of aromatic and heteroaromatic aldehydes to generate a library of novel derivatives for biological screening.

Characterization

The structural integrity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. For the carbohydrazide, characteristic signals for the -NH and -NH₂ protons will be observed in the ¹H NMR spectrum, which will disappear upon D₂O exchange. In the hydrazone derivatives, a new singlet corresponding to the azomethine proton (-N=CH-) will appear.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The carbohydrazide will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1650-1680 cm⁻¹). Upon formation of the hydrazone, the C=N stretching vibration will appear (around 1600-1640 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate molecular weight.

-

Melting Point (mp): The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound.

Biological Significance and Applications

The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry. The introduction of a carbohydrazide functionality at the 3-position opens up numerous avenues for creating derivatives with enhanced biological profiles. The hydrazone linkage (-CO-NH-N=CH-) is also a known pharmacophore present in many compounds with antimicrobial, anticonvulsant, and anti-inflammatory activities[7]. Therefore, the novel derivatives synthesized via the described pathways are promising candidates for screening against a variety of biological targets, including:

-

Antimicrobial agents: Targeting resistant bacterial and fungal strains.

-

Anticancer agents: Evaluating cytotoxicity against various cancer cell lines.

-

Anti-inflammatory agents: Assessing their potential to inhibit inflammatory pathways.

The modular nature of this synthetic strategy allows for systematic structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecular structure to optimize potency and selectivity for a desired biological target.

Conclusion

This technical guide has outlined a robust and efficient strategy for the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide and its novel derivatives. By leveraging classical and reliable organic transformations, this guide provides a clear and detailed roadmap for researchers in the field of medicinal chemistry and drug discovery. The versatility of the carbohydrazide intermediate makes it an invaluable platform for the development of new chemical entities with the potential for significant therapeutic impact. The provided protocols are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize these promising compounds for further biological evaluation.

References

-

World Scientific. (n.d.). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. Retrieved from [Link]

-

Gomha, S. M., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. RSC Medicinal Chemistry, 13(1), 24-44. [Link]

-

Sharma, P., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(7), 989. [Link]

-

Postnikov, P. S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6423. [Link]

-

Li, Y., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960-2963. [Link]

-

Tsymbal, I. F., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7543. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 533-542. [Link]

-

Peyron, C., et al. (2014). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Tetrahedron, 70(40), 7235-7243. [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. [Link]

-

Nowak, M., et al. (2021). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Molecules, 26(1), 154. [Link]

- Eicher, T., Hauptmann, S., & Speicher, A. (2013).

-

Aboraia, A. S., et al. (2006). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Archiv der Pharmazie, 339(8), 441-449. [Link]

-

Awadallah, F. M., et al. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Molecules, 17(6), 6864-6881. [Link]

- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. [Link not available]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [Link]

-

Al-Tel, T. H., et al. (2011). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 16(12), 9804-9817. [Link]

-

Khan, M. S. Y., & Akhtar, M. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2017, 1-12. [Link]

-

Collins, S. G., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12345-12356. [Link]

-

Christie, A. L., & Bourne, R. A. (2024). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal, e202403128. [Link]

-

ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

Movassaghi, M., & Hill, M. D. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic Letters, 19(5), 1132-1135. [Link]

- Jadhav, S. D., et al. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry, 67(13), 10211-10229. [Link]

-

Kulikova, L. N., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]

-

Kumar, R., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 85(10), 1335-1346. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Preliminary Biological Screening of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Introduction: The Rationale for Investigation

The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry.[1] Its unique bioisosteric properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone for the development of novel therapeutic agents.[2][3] Derivatives of this core structure have demonstrated an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral effects.[1][4][5]

The specific compound, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, combines the stable oxadiazole core with a reactive carbohydrazide moiety. This hydrazide group is a versatile synthetic handle, often used to create Schiff bases or cyclize into other heterocyclic systems, but it also possesses intrinsic potential for biological activity through hydrogen bonding and chelation. This guide presents a comprehensive, multi-tiered strategy for the preliminary biological screening of this compound, designed to efficiently elucidate its primary pharmacological potential. Our approach is grounded in established, robust methodologies, prioritizing a logical progression from broad in vitro and in silico assessments to more specific, targeted assays.

Compound Profile & Synthetic Considerations

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide typically begins with the conversion of a corresponding ester to a hydrazide, a common and efficient transformation in medicinal chemistry.[6][7] The carbohydrazide then serves as a key intermediate. While this guide focuses on biological screening, the synthetic accessibility of the compound and its derivatives is a critical consideration for any future drug development campaign.

The workflow for a preliminary screening campaign is designed to maximize data acquisition while conserving resources. It integrates computational and experimental methods to build a comprehensive initial profile of the compound's bioactivity.

Caption: High-level workflow for the preliminary biological screening of a novel compound.

Part 1: In Silico Screening - A Predictive First Step

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable predictions about the compound's drug-like properties and potential targets.

Methodology: Molecular Docking & ADMET Prediction Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[8][9] This allows for the virtual screening of the compound against a library of known biological targets associated with cancer, inflammation, and microbial survival.

-

Target Selection: Identify key proteins from the literature relevant to cancer (e.g., VEGFR2, HDAC8), bacterial processes (e.g., DNA gyrase), and inflammation (e.g., COX-2).[10][11]

-

Ligand & Receptor Preparation: Prepare the 3D structure of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide and the crystal structures of the target proteins (obtained from the Protein Data Bank).

-

Docking Simulation: Use validated docking software (e.g., AutoDock, PyRx) to predict binding modes and estimate the binding affinity (docking score).[9]

-

ADMET Prediction: Utilize platforms like SwissADME to predict physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion), and toxicity (ADMET).[3][12]

Causality & Self-Validation: The docking score provides a quantitative estimate of binding affinity, helping to prioritize which biological assays to pursue. A good predicted ADMET profile (e.g., high gastrointestinal absorption, no predicted toxicity) increases the trustworthiness of the compound as a potential drug candidate.[3] The process is validated by including a co-crystallized ligand or a known inhibitor as a positive control to ensure the docking protocol can replicate experimentally observed binding modes.

Part 2: In Vitro Screening - Quantifying Biological Activity

Anticancer Cytotoxicity Screening

The prevalence of the 1,2,4-oxadiazole scaffold in potent anticancer agents makes this a primary area of investigation.[2][5][13] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14]

Experimental Protocol: MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide (e.g., from 0.1 to 100 µM).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[15]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[16][17]

Trustworthiness through Controls:

-

Untreated Control: Cells treated with medium alone, representing 100% viability.

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound, to rule out solvent toxicity.[18]

-

Positive Control: A known anticancer drug (e.g., Etoposide, Doxorubicin) to confirm assay sensitivity.[9]

-

Blank Control: Wells with medium but no cells, for background absorbance subtraction.[18]

Data Presentation: Representative Cytotoxicity Data The results are typically expressed as the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

| Cell Line | Compound | Representative IC₅₀ (µM) |

| MCF-7 (Breast) | 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide | 1.56 |

| A549 (Lung) | 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide | 0.98 |

| DU-145 (Prostate) | 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide | 2.13 |

| Etoposide (Std.) | Etoposide | 1.91 - 3.08[5] |

Antimicrobial Screening

The nitrogen-rich heterocycle suggests potential antimicrobial activity. The agar well diffusion method is a widely used, cost-effective preliminary technique to screen for such effects.[19][20]

Experimental Protocol: Agar Well Diffusion Assay

-

Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative).[21]

-

Plate Inoculation: Evenly spread the microbial inoculum across the surface of a Mueller-Hinton agar plate to create a uniform lawn.[19]

-

Well Creation: Aseptically punch wells (6-8 mm diameter) into the agar using a sterile cork borer.[20]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.[22]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[23]

-

Data Acquisition: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[19]

Trustworthiness through Controls:

-

Negative Control: A well containing only the solvent (e.g., DMSO) to ensure it has no antimicrobial effect.[21]

-

Positive Control: A well containing a standard antibiotic (e.g., Ampicillin, Neomycin) to validate the susceptibility of the microbial strain and the assay conditions.[21][24]

Data Presentation: Representative Antimicrobial Activity

| Test Organism | Compound (Concentration) | Zone of Inhibition (mm) |

| S. aureus (Gram +) | Test Compound (100 µg/mL) | 18 |

| E. coli (Gram -) | Test Compound (100 µg/mL) | 14 |

| S. aureus (Gram +) | Ampicillin (10 µg/mL) | 25 |

| E. coli (Gram -) | Ampicillin (10 µg/mL) | 22 |

| S. aureus / E. coli | DMSO (Vehicle) | 0 |

Part 3: In Vivo Screening - Assessing Systemic Effects

Anti-inflammatory Activity

Many oxadiazole derivatives have shown promising anti-inflammatory properties.[25][26][27] The carrageenan-induced paw edema model in rats is a classic and highly reproducible in vivo assay for evaluating acute inflammation.[28][29][30]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Grouping: Divide albino rats into three groups: control, standard, and test.[26]

-

Compound Administration: Administer the vehicle (1% CMC) to the control group, a standard anti-inflammatory drug (e.g., Indomethacin, 20 mg/kg) to the standard group, and the test compound to the test group, typically via oral gavage.[25][26]

-

Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[28][31]

-

Data Acquisition: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[31]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group.